tertiapin-Q - 252198-49-5

tertiapin-Q

Catalog Number: EVT-254842
CAS Number: 252198-49-5
Molecular Formula: C106H175N35O24S4
Molecular Weight: 2452.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tertiapin-Q (TPN(Q)) is a synthetic derivative of tertiapin (TPN), a 21-amino acid peptide toxin originally isolated from honey bee venom. [] TPN(Q) is classified as a potassium channel blocker, specifically targeting inwardly rectifying potassium (Kir) channels. [] In scientific research, TPN(Q) is widely used as a pharmacological tool to investigate the role of Kir channels in various physiological and pathological processes. [, , , ] Its stability and high affinity for certain Kir channels, particularly ROMK1 and GIRK1/4, make it a valuable tool for electrophysiological studies and investigations of channel structure and function. [, , ]

Synthesis Analysis

TPN(Q) is synthesized by replacing the methionine residue at position 13 in the native tertiapin peptide with a glutamine residue. [] This modification renders the derivative non-oxidizable by air, significantly enhancing its stability compared to the native toxin. [] Detailed methodologies for the synthesis of TPN(Q) can be found in the literature.

Molecular Structure Analysis

TPN(Q), like its parent molecule TPN, possesses a compact structure with both alpha-helical and beta-sheet domains. [, ] The interaction surface of TPN(Q) with Kir channels is primarily formed by its alpha helix. [] The specific residues involved in channel binding and blockage have been identified through mutagenesis studies. []

Mechanism of Action

TPN(Q) inhibits Kir channels by physically blocking the pore, preventing the flow of potassium ions. [, ] The alpha helix of TPN(Q) inserts into the external vestibule of the channel pore, while the extended portion of the molecule remains outside the vestibule. [] The precise interactions between TPN(Q) and residues within the channel vestibule determine its binding affinity and blocking potency. [, ]

Physical and Chemical Properties Analysis

TPN(Q) is a stable peptide that is resistant to oxidation, unlike the native TPN. [] Its molecular weight is slightly lower than TPN due to the glutamine substitution. [] Detailed analysis of its solubility and other physical and chemical properties can be found in the literature.

Cardiovascular Research

  • Cardiac electrophysiology: TPN(Q) is used to investigate the role of GIRK channels in regulating cardiac rhythm, particularly in the context of atrial fibrillation. Studies have demonstrated its ability to prolong action potential duration and suppress arrhythmias in animal models of atrial fibrillation. [, ]
  • Vascular biology: TPN(Q) helps to understand the contribution of Kir channels to vascular tone and blood pressure regulation. Studies have shown its involvement in modulating vascular smooth muscle cell excitability and vasodilation. [, , ]

Neuroscience Research

  • Synaptic transmission: TPN(Q) is employed to study the role of GIRK channels in inhibitory neurotransmission mediated by various neurotransmitters, including GABA, dopamine, and serotonin. [, , ]
  • Synaptic plasticity: TPN(Q) helps to investigate the contribution of GIRK channels to synaptic plasticity, such as long-term potentiation and depression, which are crucial for learning and memory. []
  • Neurological disorders: TPN(Q) is utilized to explore the involvement of GIRK channels in the pathophysiology of various neurological and psychiatric disorders, including epilepsy, drug addiction, and depression. [, , ]

Renal Physiology Research

  • Potassium homeostasis: TPN(Q) is employed to study the role of ROMK channels in renal potassium excretion and its regulation by hormonal and dietary factors. [, , , ]
  • Blood pressure regulation: TPN(Q) helps to understand the contribution of Kir channels in the kidney to blood pressure control, particularly in the context of hypertension. []

Endocrinology Research

  • Hormone secretion: TPN(Q) is used to investigate the role of Kir channels in regulating hormone secretion from endocrine cells, including pancreatic beta cells and pituitary cells. [, , ]
  • Endocrine disorders: TPN(Q) helps to study the involvement of Kir channels in the development of endocrine disorders such as hyperaldosteronism. [, ]
Future Directions
  • Developing TPN(Q) analogs with enhanced selectivity for specific Kir channel subtypes. This would enable more targeted investigation of individual Kir channel function and potentially lead to the development of novel therapeutic agents. [, ]
  • Investigating the potential of TPN(Q) as a lead compound for developing new drugs targeting Kir channels involved in various diseases, such as cardiac arrhythmias, hypertension, and neurological disorders. [, , ]
  • Further exploring the interaction mechanisms of TPN(Q) with Kir channels, utilizing advanced computational modeling techniques and structural biology approaches. This would provide deeper insights into the structural basis of TPN(Q) binding and channel blockage. [, ]

Tertiapin

    Relevance: Tertiapin is the parent compound of tertiapin-Q. Tertiapin-Q was developed to overcome the stability issues associated with tertiapin while retaining its biological activity. Tertiapin-Q achieves this by substituting the oxidizable methionine residue in tertiapin with a glutamine residue []. This modification renders tertiapin-Q resistant to air oxidation, making it a more stable and reliable tool for studying Kir channels [].

Flupirtine

    Relevance: Flupirtine serves as a pharmacological tool to study the role of GIRK channels alongside tertiapin-Q. Flupirtine's ability to activate GIRK channels contrasts with tertiapin-Q's action as a channel blocker [, ]. Researchers often employ these contrasting actions to investigate the functional roles of GIRK channels in various physiological processes.

ML297

    Relevance: Similar to flupirtine, ML297's activation of GIRK channels contrasts with the inhibitory action of tertiapin-Q on these channels []. This distinction enables researchers to explore the functional consequences of GIRK channel activation and inhibition in various experimental settings.

Ramelteon

    Relevance: Studies demonstrate that both ramelteon and melatonin exert their effects on SCN neurons through a mechanism involving GIRK channel activation []. This shared mechanism links ramelteon's therapeutic effects to the broader research area of GIRK channel modulation, where tertiapin-Q is frequently used as a pharmacological tool.

[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO)

    Relevance: Research indicates that DAMGO activates MOR in peripheral sensory neurons, leading to the activation of Kir3 channels, a process sensitive to tertiapin-Q []. This finding highlights the role of Kir3 channels as downstream effectors of MOR signaling, further emphasizing the significance of tertiapin-Q as a pharmacological tool to investigate Kir3 channel function in the context of opioid receptor activation and pain modulation.

Properties

CAS Number

252198-49-5

Product Name

tertiapin-Q

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

Molecular Formula

C106H175N35O24S4

Molecular Weight

2452.0 g/mol

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChI Key

GMZAXHIZSCRCHM-MIPBWYARSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.